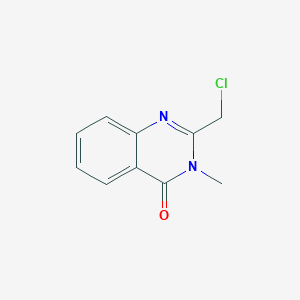

2-(chloromethyl)-3-methylquinazolin-4(3H)-one

Übersicht

Beschreibung

2-(chloromethyl)-3-methylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-3-methylquinazolin-4(3H)-one typically involves the chloromethylation of 3-methylquinazolin-4(3H)-one. One common method is the Blanc chloromethylation, which involves the reaction of the aromatic ring with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions usually require an acidic environment and elevated temperatures to facilitate the formation of the chloromethyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloromethyl group (-CH2Cl) serves as a primary site for nucleophilic displacement, enabling functionalization at the 2-position.

Alkoxylation

Reaction with phenolic oxygen nucleophiles proceeds under mild basic conditions:

-

Example : Reaction with p-hydroxybenzaldehyde in DMF using K2CO3/KI yields 4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)benzaldehyde (4 ) .

Conditions : Room temperature, 2 hours.

Mechanism : SN2 displacement of chloride by phenoxide ion.

Amination

Primary and secondary amines substitute the chloride to form amine derivatives:

-

Example : Substitution with aniline derivatives generates 4-anilinoquinazoline analogs, which exhibit anticancer activity .

Conditions : Typically requires polar aprotic solvents (e.g., DMF) and elevated temperatures.

Hydrolysis

Aqueous bases convert the chloromethyl group to hydroxymethyl:

-

Example : Treatment with Na2CO3 in water yields 2-hydroxymethyl-3-methylquinazolin-4(3H)-one .

Conditions : Ambient temperature, short reaction times.

Cyclization Reactions

The chloromethyl group participates in intramolecular cyclizations to form fused heterocycles.

Quinolonoquinazoline Formation

Reaction with 2-chlorobenzaldehyde in acetic acid/NaOAc produces a fused tricyclic system:

-

Product : Quinolono[2,1-b]quinazoline (4 ) .

Conditions : Reflux in glacial acetic acid.

Mechanism : Aldol condensation followed by cyclodehydration.

Synthetic Utility in Medicinal Chemistry

Derivatives synthesized from this compound demonstrate biological relevance:

Reaction Conditions and Optimization

Critical parameters influencing reactivity:

| Reaction Type | Optimal Conditions | Yield Range | Challenges |

|---|---|---|---|

| Alkoxylation | K2CO3/DMF, 25–40°C | 60–75%* | Competing hydrolysis under prolonged heating |

| Hydrolysis | Aqueous Na2CO3, 25°C | 85–90%* | Sensitivity to strong acids/bases |

| Cyclization | AcOH/NaOAc, reflux | 50–65%* | Requires precise stoichiometry |

*Yields estimated from described procedures; explicit values not always reported.

Mechanistic Insights

-

Substitution : Proceeds via SN2 mechanism due to the primary nature of the chloromethyl carbon .

-

Cyclization : Acid-catalyzed aldol condensation initiates ring closure, followed by elimination .

This compound’s versatility in nucleophilic substitutions and cyclizations underscores its value as a scaffold in drug discovery and materials science. Further studies on catalytic systems and green solvents could enhance synthetic efficiency.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Chemistry 2-(chloromethyl)-3-methylquinazolin-4(3H)-one serves as a building block for synthesizing complex heterocyclic compounds. An improved one-step synthesis of 2-chloromethyl-4(3 H)-quinazolinones utilizing o-anthranilic acids as starting materials has been described .

- Biology The compound and its derivatives have shown promise in biological assays, indicating potential as therapeutic agents.

- Medicine Research has explored its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Two 4-anilinoquinazoline analogs substituted with chloromethyl groups at the 2-position were synthesized and showed promising anticancer activity in vitro, which deserves further studies .

- Industry The compound’s unique chemical properties make it useful in developing new materials and chemical processes.

Anticancer Activity

2-Chloromethyl-4(3 H)-quinazolinones are valuable intermediates in the preparations of a wide range of biologically active compounds such as anticancer agents, anti-inflammatory agents, and hedgehog antagonists . Two novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position were synthesized and showed promising anticancer activity in vitro .

The cytotoxicity effects of these compounds on various cancer cells were determined by the MTT assay .

Antimicrobial Activity

Some new 2,3-disubstituted (3H)-quinazolinone derivatives have been synthesized and evaluated for antibacterial and antifungal effects. All synthesized compounds indicated mild to high antibacterial effects, especially against gram-negative bacteria. All tested strains of fungi were sensitive to these compounds as well .

Larvicidal Agent

Wirkmechanismus

The mechanism of action of 2-(chloromethyl)-3-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

2-(chloromethyl)-3-methylquinazolin-4(3H)-one can be compared with other quinazolinone derivatives, such as:

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The presence of the chloromethyl group in this compound makes it particularly reactive in substitution reactions, distinguishing it from other quinazolinone derivatives.

Biologische Aktivität

2-(Chloromethyl)-3-methylquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry, particularly for its biological activities, including anticancer and antimicrobial properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.

Chemical Structure and Synthesis

The compound belongs to the quinazolinone family, characterized by a fused bicyclic structure containing nitrogen atoms. The presence of the chloromethyl group at the 2-position enhances its reactivity and potential biological activity. Recent synthetic methodologies have focused on improving yields and simplifying the synthesis of quinazolinones, with this compound being a key intermediate in several studies aimed at developing novel anticancer agents .

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound. Notably, it has shown promising results against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).

In Vitro Studies

- Cytotoxicity : The compound exhibited cytotoxic effects with IC50 values indicating significant potency. For instance, derivatives of quinazolinones containing similar structures demonstrated IC50 values as low as 7.09 µM/L against HepG2 cells, comparable to standard chemotherapeutics like doxorubicin .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways. Research indicates that modifications to the quinazolinone scaffold can enhance binding affinity to these targets .

| Compound | Cell Line | IC50 (µM/L) | Reference |

|---|---|---|---|

| This compound | HepG2 | 7.09 | |

| This compound | MCF-7 | 11.94 | |

| Doxorubicin | HepG2 | 8.55 | |

| Doxorubicin | MCF-7 | 8.90 |

Antimicrobial Activity

The antimicrobial potential of quinazolinones, including this compound, has also been explored. Various studies have reported moderate to high antibacterial effects against both Gram-positive and Gram-negative bacteria.

Antibacterial Studies

- Broad-Spectrum Activity : Compounds derived from quinazolinones have shown broad-spectrum antibacterial activity, with some derivatives exhibiting enhanced effects compared to traditional antibiotics .

- Mechanism : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial growth.

Larvicidal Activity

Recent research has highlighted the larvicidal effects of quinazolinone derivatives against mosquito larvae, indicating potential applications in vector control for diseases like malaria and dengue fever.

Key Findings

Eigenschaften

IUPAC Name |

2-(chloromethyl)-3-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-13-9(6-11)12-8-5-3-2-4-7(8)10(13)14/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYMABNTFFJQLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC2=CC=CC=C2C1=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429266 | |

| Record name | 2-(chloromethyl)-3-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199114-62-0 | |

| Record name | 2-(chloromethyl)-3-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.